molecular formula C19H16N2O3 B3405837 N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide CAS No. 1443751-74-3

N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide

Cat. No.: B3405837
CAS No.: 1443751-74-3
M. Wt: 320.3
InChI Key: PFZHQJWPGXEZIG-UDWIEESQSA-N
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Description

N'-(2-Hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is a Schiff base derived from the condensation of 2-(2-naphthyloxy)acetohydrazide with 2-hydroxybenzaldehyde. Its molecular formula is C₂₀H₁₈N₂O₄, with an average molecular weight of 350.374 g/mol and a monoisotopic mass of 350.1267 g/mol .

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-18-8-4-3-7-16(18)12-20-21-19(23)13-24-17-10-9-14-5-1-2-6-15(14)11-17/h1-12,22H,13H2,(H,21,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZHQJWPGXEZIG-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(2-naphthyloxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:

  • Dissolve 2-hydroxybenzaldehyde and 2-(2-naphthyloxy)acetohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash it with cold ethanol.
  • Dry the product under reduced pressure to obtain N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide.

Industrial Production Methods

While specific industrial production methods for N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of hydrazide derivatives, including N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide.

  • Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell walls or inhibit essential metabolic processes.
  • Case Study : A study evaluating various hydrazide derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with electron-withdrawing groups showed improved potency due to enhanced interaction with bacterial targets .
CompoundMIC (µg/ml)Bacteria Tested
N'-(2-hydroxybenzylidene)-2-(naphthyloxy)acetohydrazideTBDE. coli, S. aureus

Antitumor Activity

Hydrazide derivatives have also been investigated for their antitumor properties.

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of signaling pathways involved in cell proliferation.
  • Case Study : Research has indicated that certain hydrazide derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The presence of hydroxyl groups in the structure has been linked to increased antitumor activity .
CompoundIC50 (µM)Cell Line Tested
N'-(2-hydroxybenzylidene)-2-(naphthyloxy)acetohydrazideTBDHeLa, MCF-7

Anti-inflammatory Activity

Another significant application of this compound lies in its anti-inflammatory properties.

  • Mechanism of Action : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
  • Case Study : In vitro studies have shown that hydrazide derivatives can significantly reduce the production of inflammatory markers in macrophage cell lines, suggesting potential therapeutic applications in treating inflammatory diseases .
CompoundInhibition %Inflammatory Model
N'-(2-hydroxybenzylidene)-2-(naphthyloxy)acetohydrazideTBDLPS-stimulated macrophages

Mechanism of Action

The mechanism of action of N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes, receptors, or DNA. The hydrazone group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modulation of biological pathways. The naphthyloxy and benzylidene moieties may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

(a) Compound 4f: (E)-N’-(2-Hydroxybenzylidene)-2-(2-Oxoindolin-1-yl)acetohydrazide
  • Key Differences : Replaces the naphthyloxy group with a 2-oxoindolin-1-yl moiety.
  • Molecular Weight : 350.1500 [M+H]⁺ vs. 350.374 for the target compound .
  • Biological Activity : The oxoindole group may enhance interactions with enzymes like DNA topoisomerases, whereas the naphthyloxy group in the target compound could improve lipophilicity and membrane permeability.
(b) HBPAH: (E)-2-((6-Chloropyridin-2-yl)oxy)-N'-(2-hydroxybenzylidene)acetohydrazide
  • Key Differences : Contains a 6-chloropyridinyloxy group instead of naphthyloxy.
  • HBPAH exhibits E/Z isomerism, with a 0.2376 Å RMSD between isomers, affecting its crystallographic packing .
(c) Compound 228: (E)-N’-(2,4-Dihydroxybenzylidene)-2-(2-(Ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide
  • Key Differences : Features a dihydroxybenzylidene group and an ethylthio-benzimidazole substituent.
  • Bioactivity: Demonstrates α-glucosidase inhibition (IC₅₀ = 6.10 ± 0.5 μM), suggesting that additional hydroxyl groups may enhance hydrogen bonding with enzyme active sites compared to the monohydroxy target compound .
(a) Anticancer Potential
  • Compound 4a : A naphthalene-containing analog inhibits TNF-α production (57.3% suppression in vivo) via p38 MAPK inhibition, suggesting the target’s naphthyloxy group may similarly modulate inflammatory pathways .
  • Benzothiazole Derivatives : Thioacetohydrazides with IC₅₀ values <10 μM against glioma cells highlight the role of aromatic substituents in cytotoxicity .
(b) Antimicrobial Activity
  • Compound 3b : A coumarin-based analog shows enhanced activity against Staphylococcus aureus due to the 7-hydroxy-2-oxochromene group, whereas the target’s naphthyloxy group may reduce solubility but increase membrane penetration .

Physicochemical Properties

Compound Melting Point (°C) LogP (Predicted) Hydrogen Bond Donors
Target Compound Not reported ~3.5 2 (NH, OH)
HBPAH 168–169 3.1 3 (NH, OH, Cl)
Compound 4f Not reported 2.8 2 (NH, OH)
Compound 228 Not reported 4.2 3 (NH, 2 OH)

Key Research Findings and Implications

Substituent Effects : The naphthyloxy group enhances aromatic interactions but may reduce aqueous solubility compared to oxoindole or chloropyridinyl groups.

Bioactivity : Structural analogs demonstrate that electron-withdrawing groups (e.g., Cl) or additional hydroxyls improve enzyme inhibition, suggesting modifications to the target compound’s benzylidene moiety could optimize activity .

Biological Activity

N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide, a hydrazone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a hydrazone linkage, which is known for its potential in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

N 2 hydroxybenzylidene 2 2 naphthyloxy acetohydrazide\text{N 2 hydroxybenzylidene 2 2 naphthyloxy acetohydrazide}

This compound features a hydroxyl group, a hydrazone linkage, and a naphthyl moiety, which contribute to its biological activity.

Antimicrobial Activity

Hydrazone derivatives, including this compound, have demonstrated significant antimicrobial properties. A study highlighted the effectiveness of various hydrazide derivatives against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1.45 µg/ml against B. subtilis, indicating strong antibacterial potential.

Table 1: Antimicrobial Activity of Hydrazone Derivatives

Compound NameBacteria TestedMIC (µg/ml)
Compound AS. aureus3.0
Compound BB. subtilis1.45
Compound CE. coli5.0

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds with similar structures have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases . The presence of hydroxyl groups in the structure enhances the antioxidant capacity.

Anti-inflammatory Activity

Research indicates that hydrazone derivatives exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines . This suggests that this compound may also play a role in managing inflammatory conditions.

The biological activity of this compound is likely attributed to its ability to interact with various biological macromolecules. The hydrazone moiety can form covalent bonds with nucleophilic sites in enzymes and proteins, potentially inhibiting their activity . Additionally, the presence of functional groups such as hydroxyl and naphthyl moieties may enhance binding affinity and specificity.

Study 1: Antimicrobial Evaluation

In a study conducted by Manju Kumari and Rakesh Narang, various hydrazone derivatives were synthesized and evaluated for their antimicrobial activities against multiple bacterial strains. The study found that certain derivatives exhibited significant antibacterial effects, supporting the potential application of this compound in treating bacterial infections .

Study 2: Antioxidant Properties

Another investigation assessed the antioxidant properties of similar hydrazone compounds using DPPH radical scavenging assays. Results indicated that compounds with hydroxyl substitutions demonstrated enhanced antioxidant activities compared to their counterparts without such substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide

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